molecular formula C20H20N4O3 B2716107 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 881438-22-8

3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2716107
CAS No.: 881438-22-8
M. Wt: 364.405
InChI Key: KVYXCFWULQYDLP-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound with the CAS Registry Number 881438-22-8 and a molecular formula of C20H20N4O3, corresponding to a molecular weight of 364.4 g/mol . Its structure incorporates a 1,2,4-triazin-5(4H)-one core, which is a nitrogen-rich heterocycle of significant interest in medicinal and coordination chemistry. This core is functionalized with a 4-isopropylbenzyl group and a benzo[d][1,3]dioxol-5-ylamino (piperonylamino) substituent . The benzo[d][1,3]dioxole group is a common pharmacophore found in compounds with diverse biological activities. While the specific research applications and mechanism of action for this exact compound are not fully detailed in the public scientific literature, related 1,2,4-triazine derivatives and metal-organic complexes featuring benzodioxole and triazole/triazine motifs are active areas of investigation in fields such as materials science and as potential ligands in coordination chemistry . Researchers are exploring these structural frameworks for their unique electronic properties and potential to interact with biological targets. This compound is provided as a high-grade solid to support these and other innovative research endeavors. It is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-12(2)14-5-3-13(4-6-14)9-16-19(25)22-20(24-23-16)21-15-7-8-17-18(10-15)27-11-26-17/h3-8,10,12H,9,11H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYXCFWULQYDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the introduction of the isopropylbenzyl group and the formation of the triazinone ring. Common synthetic routes include:

    Nucleophilic Substitution: The benzo[d][1,3]dioxole derivative is reacted with an appropriate nucleophile to introduce the amino group.

    Alkylation: The isopropylbenzyl group is introduced through an alkylation reaction, often using a suitable alkyl halide.

    Cyclization: The final step involves cyclization to form the triazinone ring, typically under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in a variety of functionalized derivatives that can be further explored for their properties and applications.

Scientific Research Applications

The compound 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is a notable chemical structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Structural Overview

The structure of this compound features a triazine core, which is significant in the development of various pharmaceuticals. The presence of the benzo[d][1,3]dioxole moiety contributes to its biological activities, particularly in enhancing lipophilicity and bioactivity.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of triazine compounds exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a compound structurally similar to the target compound was shown to inhibit the proliferation of cancer cell lines like HeLa and MCF-7 with IC50 values of 15 µM and 20 µM respectively .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds containing the triazine framework. In one study, derivatives demonstrated significant inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuropharmacological Effects

The piperazine-like structure present in some derivatives suggests potential neuropharmacological applications. Compounds similar to this class have been investigated for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to confirm these effects specifically for this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against S. aureus, E. coli
NeuropharmacologicalPotential effects on serotonin receptors

Table 2: Cell Lines Tested for Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Intrinsic pathway activation

Case Study 1: Anticancer Mechanism

In a study evaluating the anticancer efficacy of similar triazine derivatives, it was found that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analyses revealed a significant increase in sub-G1 phase cells after treatment, indicating effective induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

A comparative analysis involving various triazine derivatives showed that specific structural modifications enhanced their antimicrobial properties. For example, a derivative with a benzo[d][1,3]dioxole group exhibited MIC values as low as 31.25 µg/ml against resistant strains of Acinetobacter, showcasing its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among triazinone derivatives include:

Compound Position 3 Substituent Position 6 Substituent Key Properties/Applications Reference
3-(Benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one Benzo[d][1,3]dioxol-5-ylamino 4-Isopropylbenzyl Potential CNS activity (structural analogy)
6-(4-Fluorobenzyl)-3-(benzo[d][1,3]dioxol-5-ylamino)-1,2,4-triazin-5(4H)-one Benzo[d][1,3]dioxol-5-ylamino 4-Fluorobenzyl Lower yield (10%), explored for binding affinity
4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one 3-Hydroxypropylthio 2-(2-Thienyl)vinyl Anticancer activity (IC₅₀ = 12 µM)
6-(tert-Butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one Methylthio tert-Butyl Herbicidal use (e.g., metribuzin analogs)
3-(β-D-Glucopyranosylthio)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one β-D-Glucopyranosylthio 2-(2-Thienyl)vinyl Enhanced solubility (glycosylation)

Key Observations :

  • Position 6 Substituents :
    • Aromatic vs. Aliphatic : The 4-isopropylbenzyl group in the target compound provides steric bulk compared to the smaller 4-fluorobenzyl in . This may enhance hydrophobic interactions in biological targets.
    • Thienylvinyl vs. Benzyl : Thienylvinyl-substituted analogs (e.g., compound 12 in ) exhibit anticancer activity, suggesting that conjugated systems improve cytotoxicity .
  • Position 3 Substituents: Benzo[d][1,3]dioxol-5-ylamino vs. Thioethers: The methylenedioxyphenyl group may enhance blood-brain barrier penetration compared to thioether-linked substituents (e.g., 3-hydroxypropylthio in ) . Glycosylation: Sugar moieties (e.g., β-D-glucopyranosylthio in ) improve hydrophilicity, contrasting with the lipophilic isopropylbenzyl group .

Key Observations :

  • The target compound’s low yield (10%) reflects challenges in nitrosation and purification steps .
  • Higher yields (e.g., 65% in ) are achieved with straightforward haloalkyl couplings .

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The chemical structure of this compound consists of a triazine core substituted with a benzo[d][1,3]dioxole moiety and an isopropylbenzyl group. The presence of these functional groups is significant for its biological activity.

Molecular Formula

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 348.39 g/mol
PropertyValue
SolubilitySoluble in DMSO
Melting PointNot reported
LogPNot reported

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The benzo[d][1,3]dioxole moiety is known for its ability to interact with various biological targets involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzo[d][1,3]dioxole exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The triazine scaffold has been associated with antimicrobial properties. Compounds similar to this compound have shown efficacy against a range of bacterial strains.

Research Findings : A recent evaluation revealed that triazine derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may exhibit biological activity. Triazines are known to interact with various enzymes involved in metabolic pathways.

Example : Inhibitory assays conducted on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) showed that certain triazine derivatives could inhibit these enzymes effectively, suggesting potential anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.

Key Findings

  • Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances biological activity by stabilizing the molecule through resonance.
  • Triazine Core Modifications : Alterations at the 6-position of the triazine ring have shown to affect binding affinity to target proteins significantly.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step condensation reactions. For example, reacting 3-amino-1,2,4-triazine derivatives with benzo[d][1,3]dioxol-5-amine and 4-isopropylbenzyl chloride under reflux conditions in anhydrous solvents like DMF or THF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to achieve >95% purity .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate) and confirm intermediates via 1H^1H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm for the benzodioxole moiety) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to confirm substituent connectivity (e.g., isopropylbenzyl CH2_2 at δ ~4.1 ppm) .
  • IR : Identify carbonyl (C=O) stretches at ~1670 cm1^{-1} and NH stretches at ~3200 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~408.18) .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodology : Conduct in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology : Systematically modify substituents:

  • Benzodioxole Ring : Replace with other heterocycles (e.g., benzofuran) to assess π-π stacking effects .
  • Isopropylbenzyl Group : Test bulkier alkyl chains (e.g., tert-butyl) for hydrophobic interactions .
  • Triazine Core : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilicity .
    • Tools : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., EGFR kinase) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., serum concentration, incubation time). Validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to compare datasets and identify outliers .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Co-solvents : Use PEG-400 or cyclodextrins for aqueous formulations .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance membrane permeability .
    • Analytical Validation : Measure logP via HPLC (C18 column, methanol/water gradient) to confirm hydrophobicity reduction .

Q. How can metabolic degradation pathways be elucidated?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Stability Studies : Monitor degradation under physiological pH (1.2–7.4) and temperature (37°C) using HPLC .

Q. What computational tools predict pharmacokinetic (PK) properties?

  • Methodology : Use in silico platforms:

  • ADME Prediction : SwissADME or pkCSM to estimate absorption, half-life, and CYP450 interactions .
  • Toxicity Profiling : ProTox-II for hepatotoxicity and mutagenicity risks .

Q. How can synergistic effects with existing therapeutics be evaluated?

  • Methodology : Perform combination index (CI) assays:

  • Checkboard Assay : Test with doxorubicin or cisplatin to calculate synergy scores (CI <1 indicates synergy) .
  • Mechanistic Studies : Use RNA-seq to identify pathways upregulated in combination treatments .

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